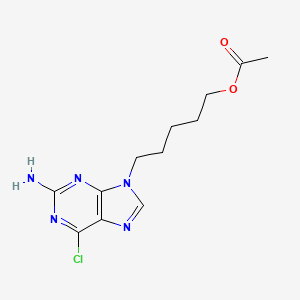
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
準備方法
The synthesis of 9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine involves several steps. One common method includes the reaction of 2-amino-6-chloropurine with 4-acetoxymethylbut-1-yl bromide under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amines.
Common reagents and conditions used in these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur in polar solvents like water or ethanol.
科学的研究の応用
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit viral replication by targeting viral DNA polymerase, thereby preventing the synthesis of viral DNA . The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine can be compared with other similar compounds, such as:
Famciclovir: A guanine analogue used to treat herpes virus infections.
Penciclovir: An antiviral drug that inhibits viral DNA polymerase, similar to the mechanism of action of this compound.
Acyclovir: Another antiviral drug that targets viral DNA polymerase and is used to treat herpes simplex virus infections.
The uniqueness of this compound lies in its specific structure and reactivity, which allows it to participate in a wider range of chemical reactions compared to its analogues .
特性
分子式 |
C12H16ClN5O2 |
|---|---|
分子量 |
297.74 g/mol |
IUPAC名 |
5-(2-amino-6-chloropurin-9-yl)pentyl acetate |
InChI |
InChI=1S/C12H16ClN5O2/c1-8(19)20-6-4-2-3-5-18-7-15-9-10(13)16-12(14)17-11(9)18/h7H,2-6H2,1H3,(H2,14,16,17) |
InChIキー |
CFUVVQZULQXDLE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCCCN1C=NC2=C1N=C(N=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


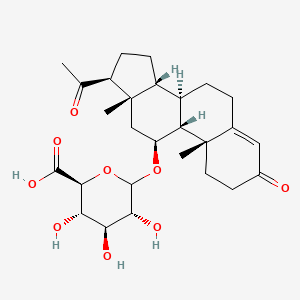


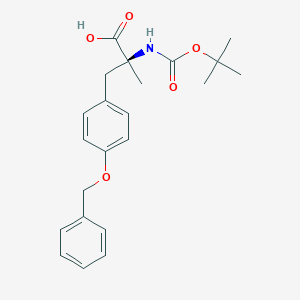
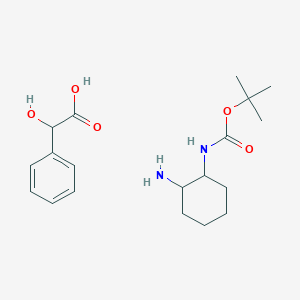
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)


![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
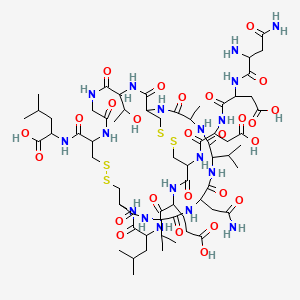
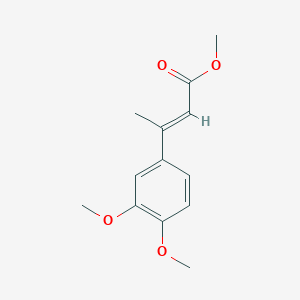

![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
![1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B15287176.png)
